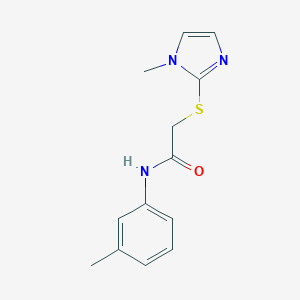
2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of compound X involves its ability to interact with specific molecular targets in the body. Studies have shown that compound X binds to certain enzymes and receptors in the body, leading to changes in their activity. For example, in cancer cells, compound X has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in the body. Studies have shown that compound X can modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. Additionally, compound X has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using compound X in lab experiments include its potency, selectivity, and ability to modulate specific molecular targets. Additionally, the synthesis of compound X is relatively straightforward, making it accessible for researchers. However, the limitations of using compound X in lab experiments include its potential toxicity and lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on compound X. One potential direction is the development of new drugs based on the structure of compound X for the treatment of various diseases. Additionally, further studies are needed to elucidate the long-term effects of compound X on the body. Finally, research is needed to explore the potential applications of compound X in other fields, such as materials science and catalysis.
Métodos De Síntesis
The synthesis of compound X involves a multi-step process that requires expertise in organic chemistry. The initial step involves the condensation of 4-methoxybenzaldehyde and 3-chloro-4-methylaniline to form the intermediate compound. This intermediate compound is then subjected to further reactions, including acylation, reduction, and cyclization, to yield the final product.
Aplicaciones Científicas De Investigación
Compound X has shown promising results in various scientific research applications, including cancer research, drug design, and neurobiology. Studies have shown that compound X exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, compound X has been used as a lead compound for the design and development of new drugs targeting various diseases, including Alzheimer's and Parkinson's. In neurobiology, compound X has been shown to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications in the treatment of neurological disorders.
Propiedades
Nombre del producto |
2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Fórmula molecular |
C31H29ClN2O3 |
Peso molecular |
513 g/mol |
Nombre IUPAC |
2-amino-1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C31H29ClN2O3/c1-18-7-10-21(11-8-18)30(36)29-27(20-12-15-23(37-3)16-13-20)28-25(5-4-6-26(28)35)34(31(29)33)22-14-9-19(2)24(32)17-22/h7-17,27H,4-6,33H2,1-3H3 |
Clave InChI |
FQFBZIDMLHCLOU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=C(C=C5)C)Cl)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=C(C=C5)C)Cl)N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=C(C=C5)C)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![2-{[3-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B304273.png)